1-[2-(Dimethylamino)ethyl]-1H-tetrazole-5-thiol
Overview
Description
- 1-[2-(Dimethylamino)ethyl]-1H-tetrazole-5-thiol is a chemical compound with the molecular formula C5H11N5S . It is a white to off-white crystalline powder.
- It is also known as 1-(2-Dimethylaminoethyl)-5-mercaptotetrazole .
Synthesis Analysis
- The compound can be synthesized by modifying the tertiary amine groups of poly(2-(dimethylamino)ethyl methacrylate) (PDMAEMA) using various alkyl halides.
- The degree of quaternization is kept low (around 10 mol%) to preserve the thermo-responsive character of the PDMAEMA precursor polymer.
Molecular Structure Analysis
- The molecular structure includes a tetrazole ring and a thiol group.
- The compound has a molecular weight of 173.24 g/mol .
Chemical Reactions Analysis
- The compound’s antimicrobial action against Escherichia coli and Staphylococcus aureus has been evaluated.
- The mechanism of action involves disrupting the outer membrane of bacterial cells, releasing periplasmic proteins.
Physical And Chemical Properties Analysis
- Melting point: 215°C (decomposes) (literature value).
- Solubility: Insoluble in water.
- Hazard classification: Eye irritant, skin irritant, and respiratory system target organ toxicity.
Scientific Research Applications
Corrosion Inhibition : This compound has been studied as a corrosion inhibitor for steel. Research by Tan et al. (2020) found that it, along with other derivatives, exhibited high corrosion inhibition efficiency for X80 steel in sulfuric acid solution. The study used electrochemical methods, surface analysis, and theoretical calculations to demonstrate its effectiveness (Tan et al., 2020).
Fluorescent Probe Development : Wang et al. (2015) researched the development of novel fluorescent probes for the detection of low levels of carbon dioxide. This research is significant for potential applications in biological and medical fields, offering a novel method for selective, real-time, and quantitative detection of CO2 (Wang et al., 2015).
Synthetic Chemistry : The compound is also used in synthetic chemistry. For example, studies on the synthesis of various derivatives and related compounds have been conducted to explore their potential applications in different fields. Fischer (1988, 1989) conducted studies on the alkylation of tetrazole compounds, demonstrating their utility in creating structurally diverse libraries of compounds (Fischer, 1988), (Fischer, 1989).
Polymer Science : In the field of polymer science, the compound has been used for the synthesis of various polymers. Costa and Patrickios (1999) explored the synthesis of α-hydroxy and α,ω-dihydroxy polymers, where the compound was used in the synthesis process, demonstrating its versatility in creating different polymer structures (Costa & Patrickios, 1999).
Safety And Hazards
- The compound is toxic if inhaled, ingested, or in contact with skin.
- It may cause skin and eye irritation.
- Avoid heat, sparks, and open flames.
Future Directions
- Further research could explore its applications in antimicrobial coatings, drug delivery systems, or other functional materials.
properties
IUPAC Name |
1-[2-(dimethylamino)ethyl]-2H-tetrazole-5-thione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11N5S/c1-9(2)3-4-10-5(11)6-7-8-10/h3-4H2,1-2H3,(H,6,8,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODDAWJGQWOGBCX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCN1C(=S)N=NN1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11N5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20210624 | |
Record name | 1-(2-(Dimethylamino)ethyl)-1,2-dihydro-5H-tetrazole-5-thione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20210624 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[2-(Dimethylamino)ethyl]-1H-tetrazole-5-thiol | |
CAS RN |
61607-68-9 | |
Record name | 1-[2-(Dimethylamino)ethyl]-1,2-dihydro-5H-tetrazole-5-thione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=61607-68-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(2-(Dimethylamino)ethyl)-1,2-dihydro-5H-tetrazole-5-thione | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061607689 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-(2-(Dimethylamino)ethyl)-1,2-dihydro-5H-tetrazole-5-thione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20210624 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-[2-(dimethylamino)ethyl]-1,2-dihydro-5H-tetrazole-5-thione | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.057.135 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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